

(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene CAS number and supplier

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Compound of Interest

Compound Name: (1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene

Cat. No.: B044974

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene**, a key intermediate in the synthesis of antiviral therapeutics.

Chemical Identity and Properties

(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene is a cyclopentene derivative crucial in the pharmaceutical industry.

- Chemical Name: **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene**
- CAS Number: 110567-21-0 [\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#)
- Synonyms: Entecavir inter-7, 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclo penten-1-ol, Entecavir hydrate intermediate [\[1\]](#)
- Molecular Formula: C13H16O2 [\[3\]](#) [\[4\]](#)
- Molecular Weight: 204.26 g/mol [\[3\]](#) [\[4\]](#)

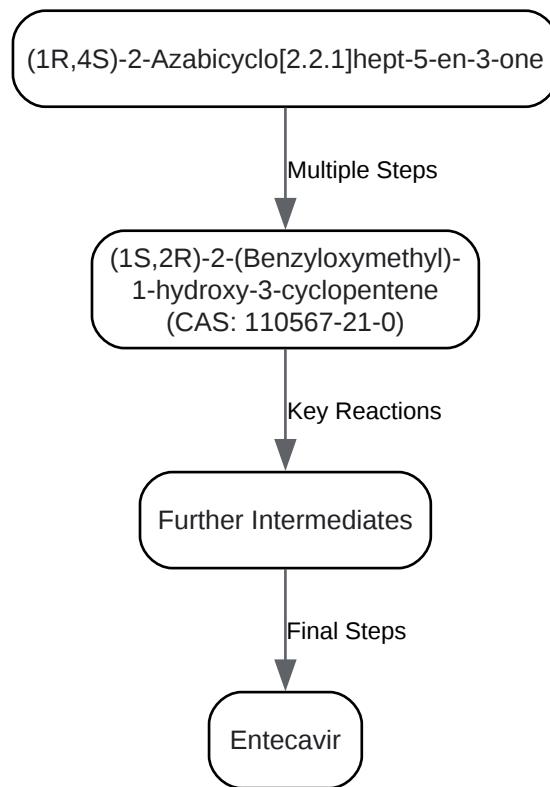
Table 1: Physicochemical Properties

Property	Value	Source
Appearance	Pale Yellow Oil	[1]
Density	1.112 g/cm ³	[1]
Boiling Point	318.906°C at 760 mmHg	[1]
Flash Point	135.492°C	[1]
Refractive Index	1.565	[1]
Vapor Pressure	0.0±0.7 mmHg at 25°C	[1]
Storage Conditions	-20°C Freezer	[5]

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of Entecavir.[\[3\]](#) Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. The stereochemistry of **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene** is essential for the ultimate stereochemical configuration of the final active pharmaceutical ingredient.

Below is a simplified representation of its role in a synthetic pathway.



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Caption: Simplified pathway showing the role of the title compound in Entecavir synthesis.

Representative Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of a cyclopentene intermediate, based on common organic synthesis techniques. This is a representative procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize a protected cyclopentene derivative.

Materials:

- Starting lactam (e.g., (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one)
- Reducing agent (e.g., Lithium Aluminium Hydride)
- Protecting group reagents (e.g., Benzyl bromide, Boc anhydride)

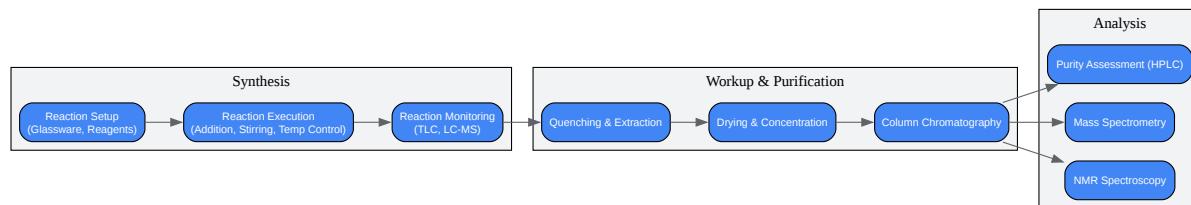
- Appropriate solvents (e.g., Anhydrous THF, Methanol, Dichloromethane)
- Catalysts (e.g., Palladium on carbon)
- Reagents for purification (e.g., Silica gel, solvents for chromatography)

Procedure:

- Reduction of the Lactam:
 - Dissolve the starting lactam in an anhydrous solvent like THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
 - Cool the solution to 0°C using an ice bath.
 - Slowly add a solution of the reducing agent (e.g., Lithium Aluminium Hydride in THF).
 - Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
 - Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
 - Filter the resulting mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
- Protection of the Functional Groups:
 - Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane.
 - Add a base (e.g., triethylamine or pyridine).
 - Add the protecting group reagent (e.g., Benzyl bromide for hydroxyl and amino groups) dropwise at 0°C.
 - Stir the reaction at room temperature overnight.

- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected cyclopentene derivative.
- Characterization:
 - Confirm the structure and purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

The following diagram illustrates a typical workflow for chemical synthesis and analysis.



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